6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline 6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14928862
InChI: InChI=1S/C21H15ClN2O2/c1-25-16-8-10-17(11-9-16)26-21-23-19-12-7-15(22)13-18(19)20(24-21)14-5-3-2-4-6-14/h2-13H,1H3
SMILES:
Molecular Formula: C21H15ClN2O2
Molecular Weight: 362.8 g/mol

6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline

CAS No.:

Cat. No.: VC14928862

Molecular Formula: C21H15ClN2O2

Molecular Weight: 362.8 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline -

Specification

Molecular Formula C21H15ClN2O2
Molecular Weight 362.8 g/mol
IUPAC Name 6-chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline
Standard InChI InChI=1S/C21H15ClN2O2/c1-25-16-8-10-17(11-9-16)26-21-23-19-12-7-15(22)13-18(19)20(24-21)14-5-3-2-4-6-14/h2-13H,1H3
Standard InChI Key DCSHNVNLXONAJR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)OC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Introduction

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 6-chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline typically involves palladium-catalyzed cross-coupling reactions, leveraging the reactivity of halogenated quinazoline precursors. Source demonstrates that 2-aryl-4-chloro-6-iodoquinazolines undergo regioselective alkynylation at the C-6 position via Sonogashira coupling. For example, treatment of 4-chloro-6-iodoquinazoline derivatives with phenylacetylene in the presence of PdCl₂(PPh₃)₂, CuI, and Cs₂CO₃ yields 6-alkynyl-4-chloroquinazolines with yields exceeding 75% (Table 1). This method capitalizes on the differential reactivity of Csp²-I and Csp²-Cl bonds, with DFT calculations confirming the lower bond dissociation energy of C-I (66.45 kcal/mol) compared to C-Cl (83.14 kcal/mol) .

Table 1: Yields of 6-alkynyl-4-chloroquinazolines from Sonogashira coupling

RR'Yield (%)
4-H-C₆H₅93
4-F-C₆H₅89
4-Cl-C₆H₅78
4-OMe-C₆H₅75

Structural Characterization

The molecular structure of 6-chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline is characterized by a planar quinazoline core substituted at positions 2, 4, and 6. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxyphenoxy group (δ 3.8 ppm for OCH₃) and aromatic protons (δ 6.8–8.2 ppm) . Infrared (IR) spectra further confirm the presence of C-Cl (~550 cm⁻¹) and C-O-C (~1250 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₂₁H₁₅ClN₂O₂, with isotopic peaks matching the natural abundance of chlorine .

Photophysical Properties

Absorption and Emission Profiles

The electronic absorption spectrum of 6-chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline in dichloromethane exhibits three primary bands:

  • Band 1 (283–300 nm): π→π* transitions of the quinazoline core.

  • Band 2 (305–330 nm): Intramolecular charge transfer (ICT) between the electron-rich methoxyphenoxy group and electron-deficient quinazoline.

  • Band 3 (358–400 nm): n→π* transitions involving the nitrogen lone pairs .

Substituents significantly modulate these transitions. For instance, electron-withdrawing groups (e.g., 4-F) redshift Band 2 by enhancing ICT, whereas electron-donating groups (e.g., 4-OMe) broaden absorption due to steric hindrance .

Solvatochromic Effects

Emission spectra in polar solvents like methanol show redshifted maxima (λₑₘ = 480–495 nm) compared to nonpolar solvents (λₑₘ = 453 nm in toluene). This solvatochromism arises from stabilization of the excited-state dipole moment in polar environments. In acidic media (CH₂Cl₂-TFA), protonation of the quinazoline nitrogen enhances ICT, further redshifting emission by ~20 nm .

Figure 1: Normalized emission spectra of 6-chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline in (a) CH₂Cl₂ and (b) CH₂Cl₂-TFA .

Biological Activity and Mechanistic Insights

Mechanistic Studies

Density functional theory (DFT) calculations reveal a HOMO localized on the methoxyphenoxy group and a LUMO on the quinazoline core, supporting ICT-driven bioactivity. The energy gap (ΔE = 3.2 eV) aligns with observed fluorescence quantum yields (Φ = 0.4–0.6) .

Applications and Future Directions

Materials Science

The compound’s tunable emission and high thermal stability (Tₘ > 250°C) make it a candidate for organic light-emitting diodes (OLEDs). Blending with host matrices like poly(N-vinylcarbazole) enhances electroluminescence efficiency .

Medicinal Chemistry

Ongoing structure-activity relationship (SAR) studies aim to optimize pharmacokinetic properties. Modifications at the 4-phenyl position are being explored to improve blood-brain barrier penetration.

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